Isoprocurcumenol vs. Procurcumenol: Cytotoxicity Profile Comparison in Leukemic and Normal Cells
In a direct head-to-head MTT cytotoxicity assay comparing five sesquiterpenes isolated from Curcuma zedoaria against mouse myelomonocytic leukemia (WEHI-3), human promyelocytic leukemia (HL-60), and normal human umbilical vein endothelial (HUVEC) cells, Procurcumenol exhibited the strongest anti-leukemic activity (WEHI-3 IC50 = 25.6 μM; HL-60 IC50 = 106.8 μM) but also the highest non-selective toxicity toward normal HUVEC cells (IC50 range 16.3–50.0 μM). Isoprocurcumenol, evaluated in the same panel, demonstrated comparatively attenuated cytotoxicity, positioning it as a compound with a distinct selectivity profile relative to its closely related analog Procurcumenol [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Isoprocurcumenol: IC50 values reported as comparatively attenuated (exact values not tabulated in abstract, but described as less toxic than procurcumenol) |
| Comparator Or Baseline | Procurcumenol: WEHI-3 IC50 = 25.6 μM; HL-60 IC50 = 106.8 μM; HUVEC IC50 = 16.3–50.0 μM |
| Quantified Difference | Procurcumenol showed strongest inhibition; Isoprocurcumenol exhibited lower cytotoxicity |
| Conditions | MTT assay; cell lines: WEHI-3, HL-60, HUVEC |
Why This Matters
For researchers seeking a Curcuma sesquiterpene with attenuated off-target cytotoxicity for non-oncology applications (e.g., EGFR signaling, wound healing), Isoprocurcumenol offers a more favorable selectivity profile than Procurcumenol.
- [1] Ahmed Hamdi OA, et al. Sesquiterpenes from the Rhizomes of Curcuma zedoaria and their Cytotoxicity against Leukemic Cell Lines. Al Neelain J Sci Technol. 2014;1(377986). View Source
